![molecular formula C19H21ClN2O2 B2448480 6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1158522-85-0](/img/structure/B2448480.png)
6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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Description
6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, commonly known as 6-MeO-BPC, is a synthetic compound of the beta-carboline family. It has been the subject of much research in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antioxidant and Cytotoxic Properties
6-methoxytetrahydro-β-carboline derivatives, including 6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been prepared via the Maillard reaction using food flavors and studied for their in vitro antioxidant and cytotoxicity properties. These derivatives exhibit moderate antioxidant properties and mild toxicity at effective antioxidative concentrations. The antioxidant and cytotoxicity properties of these compounds suggest potential applications in food chemistry and cancer research (Goh et al., 2015).
Neurogenic Potential and Pharmacological Characterization
6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) and its hybrids have been studied for their neurogenic potential and pharmacological characterization. These compounds, structurally related to serotonin, can stimulate early neurogenesis and neuronal maturation in neural stem cells. This research indicates the potential use of these compounds in neurological and psychiatric disorders treatment (de la Fuente Revenga et al., 2015).
Acetylcholinesterase Inhibition
Tetrahydro-β-carboline derivatives have been synthesized and characterized for their potential as acetylcholinesterase inhibitors. One specific derivative demonstrated potent inhibitory activity with a minimal toxicological profile at the cellular level. This suggests its potential application in treating diseases related to acetylcholinesterase malfunction, such as Alzheimer's disease (Arshad et al., 2020).
Antimicrobial Activity
6-methoxytetrahydro-β-carboline derivatives have shown antimicrobial activity against a range of gram-positive and gram-negative bacteria. The study indicates that these compounds, particularly the phenacyl and coumarine analogues, could be potential candidates for antibacterial agents (Saify et al., 2005).
Antitumor Activity
Hybrid molecules combining tetrahydro-β-carboline and quinoline structures have been synthesized and demonstrated significant antimalarial activity against Plasmodium falciparum. These compounds' promising antimalarial efficacy suggests potential applications in treating malaria (Gupta et al., 2008).
properties
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-22-13-5-3-12(4-6-13)18-19-15(9-10-20-18)16-11-14(23-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXYZLWSRPXVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride |
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